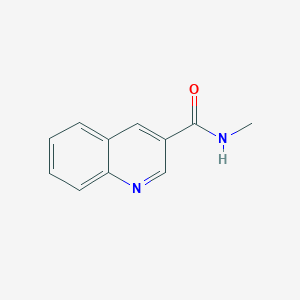
N-methylquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylquinoline-3-carboxamide is a heterocyclic aromatic compound with a quinoline backbone. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The quinoline structure, characterized by a benzene ring fused to a pyridine ring, imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
N-methylquinoline-3-carboxamide, a derivative of quinoline-3-carboxamides, is believed to interact with several targets. Another target is the aryl hydrocarbon receptor present on natural killer (NK) cells . The compound also interacts with CD155+ dendritic cells (DCs) .
Mode of Action
The compound activates NK cells via the aryl hydrocarbon receptor and increases their DNAX accessory molecule 1 (DNAM-1) cell surface expression . This activation improves the cytotoxicity of NK cells against tumor cells and augments their immunoregulatory functions . The compound’s interaction with S100A9 is still under investigation, and its specificity for this target is doubtful .
Biochemical Pathways
It’s known that the compound influences the crosstalk between nk cells and dcs . This interaction can lead to NK cell activation, DC maturation, or DC killing .
Pharmacokinetics
Studies on similar quinoline-3-carboxamides like paquinimod have shown that these compounds have good pharmacokinetic properties
Result of Action
The activation of NK cells by this compound improves their cytotoxicity against tumor cells and augments their immunoregulatory functions . This results in the suppression of CNS autoimmunity and strengthening of tumor surveillance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylquinoline-3-carboxamide typically involves the reaction of quinoline-3-carboxylic acid with methylamine. This reaction can be carried out under mild conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction proceeds as follows:
Formation of Quinoline-3-carboxylic Acid Chloride: Quinoline-3-carboxylic acid is treated with thionyl chloride to form quinoline-3-carboxylic acid chloride.
Amidation: The acid chloride is then reacted with methylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-methylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: N-methylquinoline-3-amine.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N-methylquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxamide: Lacks the methyl group, leading to different chemical properties and biological activities.
N-methylquinoline-2-carboxamide: The position of the carboxamide group affects its reactivity and interactions.
Quinoline-3-carboxylic acid: The carboxylic acid group provides different reactivity compared to the amide group.
Uniqueness
N-methylquinoline-3-carboxamide is unique due to the presence of both the quinoline ring and the N-methylamide group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-12-11(14)9-6-8-4-2-3-5-10(8)13-7-9/h2-7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYHZNNTTOIDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=CC=CC=C2N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
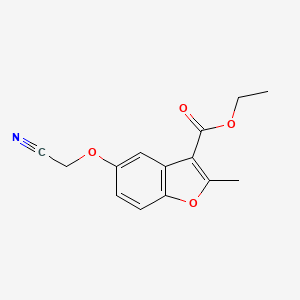
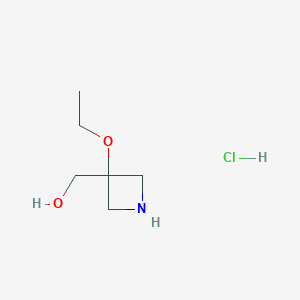

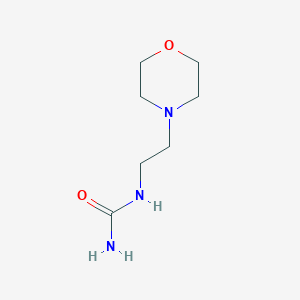
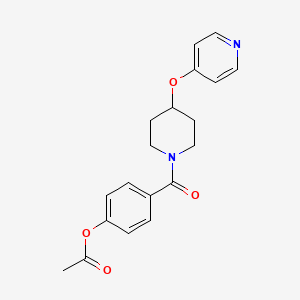
![7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B2953180.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2953182.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2953183.png)
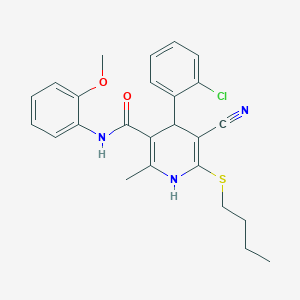

![3-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2953186.png)
![2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2953189.png)
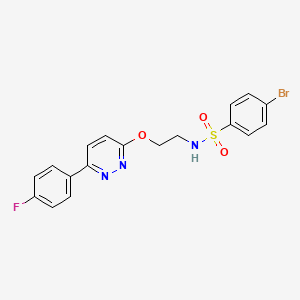
![5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2953191.png)
